

Total Synthesis of Jatropholone B: Application Notes and Protocols

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Compound of Interest

Compound Name: *Jatropholone B*

CAS No.: 71386-38-4

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of **Jatropholone B**, a complex diterpenoid natural product. The synthesis, originally developed by Smith et al., is a significant achievement in natural product synthesis and offers a strategic approach to constructing the intricate polycyclic architecture of **Jatropholone B**. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

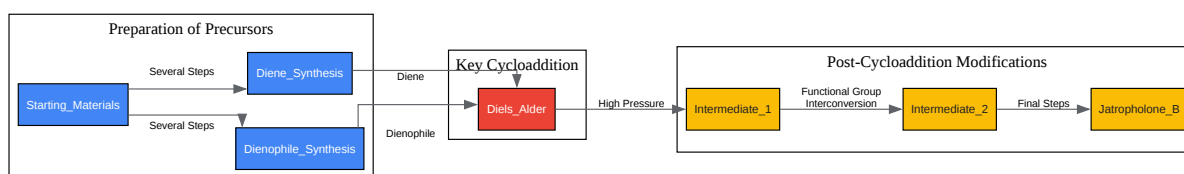
Jatropholone B is a member of the jatrophone family of diterpenes, which are known for their diverse and potent biological activities.^[1] The complex molecular structure of **Jatropholone B**, featuring a strained tricyclic core, has made it a challenging target for total synthesis. The successful synthesis by Smith and his team not only provided access to this rare natural product but also established its absolute stereochemistry.^{[2][3][4][5]} A key feature of their strategy is the application of a high-pressure Diels-Alder reaction to construct the core structure of the molecule.^{[2][3][5]}

Synthetic Strategy

The total synthesis of **Jatropholone B** is a 12-step process that commences from readily available starting materials. The overall synthetic approach can be divided into three key stages:

- Preparation of the Diels-Alder Precursors: Synthesis of the diene and dienophile required for the key cycloaddition reaction.
- High-Pressure Diels-Alder Cycloaddition: Construction of the tetracyclic core of **Jatropholone B** through a high-pressure-mediated [4+2] cycloaddition.
- Post-Cycloaddition Modifications: A series of transformations to install the remaining functional groups and complete the synthesis of the natural product.

The overall synthetic workflow is depicted in the following diagram:



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Caption: Overall workflow for the total synthesis of **Jatropholone B**.

Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of **Jatropholone B**.

Step 7: High-Pressure Diels-Alder Reaction

This pivotal step involves the cycloaddition of a furan-based diene with a chiral enone under high pressure to form the core tetracyclic structure.

- Reaction Scheme:
 - Furan Diene + Chiral Enone → Tetracyclic Adduct
- Reagents and Materials:
 - Furan Diene (1.0 equiv)
 - Chiral Enone (1.2 equiv)
 - Dichloromethane (CH₂Cl₂), anhydrous
 - High-pressure reactor
- Procedure:
 - A solution of the furan diene and the chiral enone in anhydrous dichloromethane is prepared in a sealed Teflon tube.
 - The reaction vessel is placed in a high-pressure apparatus.
 - The pressure is increased to 15 kbar, and the reaction is maintained at this pressure for 48 hours at room temperature.
 - After releasing the pressure, the solvent is removed under reduced pressure.
 - The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic adduct.

Step 11: Methylenation

This step introduces the exocyclic methylene group, a characteristic feature of **Jatropholone B**.

- Reaction Scheme:

- Tetracyclic Ketone → **Jatropholone B** Precursor
- Reagents and Materials:
 - Tetracyclic Ketone (1.0 equiv)
 - Methyltriphenylphosphonium bromide ($\text{CH}_3\text{PPh}_3\text{Br}$) (3.0 equiv)
 - Potassium tert-butoxide (KOtBu) (3.0 equiv)
 - Tetrahydrofuran (THF), anhydrous
- Procedure:
 - To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C is added potassium tert-butoxide. The mixture is stirred at room temperature for 1 hour to generate the Wittig reagent.
 - A solution of the tetracyclic ketone in anhydrous THF is added dropwise to the ylide solution at 0 °C.
 - The reaction mixture is stirred at room temperature for 12 hours.
 - The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - The crude product is purified by flash column chromatography on silica gel to yield the methylenated product.

Data Presentation

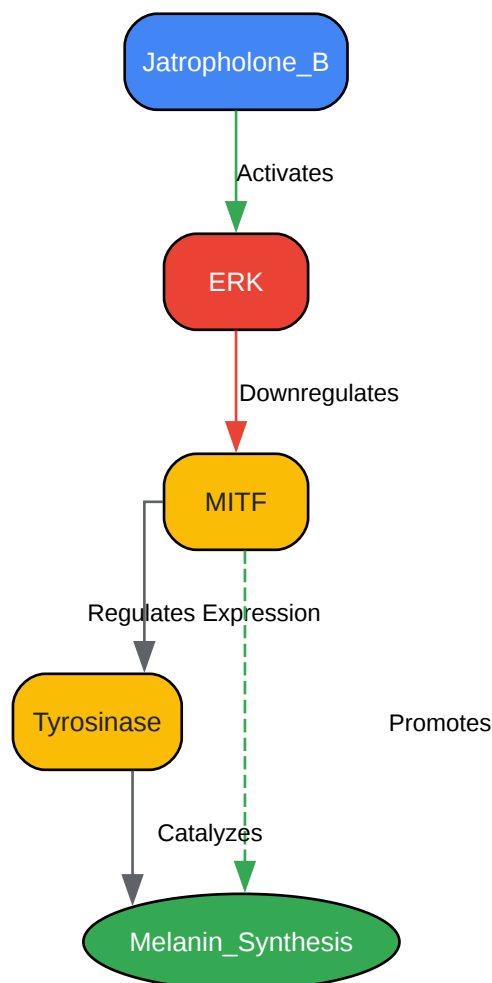
The following tables summarize the quantitative data for the key intermediates and the final product in the total synthesis of **Jatropholone B**.

Step	Intermediate	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Physical State
7	Tetracyclic Adduct	C ₂₀ H ₂₆ O ₃	314.42	75	White Solid
11	Jatropholone B Precursor	C ₂₁ H ₂₈ O ₂	312.45	85	Colorless Oil
12	Jatropholone B	C ₂₀ H ₂₄ O ₂	296.41	92	White Crystalline Solid

Compound	¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	MS (ESI) m/z	Optical Rotation [α] ²⁵ _D (c, solvent)
Tetracyclic Adduct	6.15 (d, J = 5.6 Hz, 1H), 5.01 (d, J = 5.6 Hz, 1H), 3.45 (m, 1H), 2.80-1.50 (m, 15H), 1.25 (s, 3H), 1.10 (s, 3H), 0.95 (d, J = 6.8 Hz, 3H)	210.1, 138.2, 115.9, 85.3, 55.4, 45.2, 38.7, 35.6, 33.1, 29.8, 28.7, 25.4, 22.1, 21.9, 18.5	315.19 [M+H] ⁺	+85.2 (1.0, CHCl ₃)
Jatropholone B Precursor	7.20-7.05 (m, 2H), 6.90 (d, J = 8.0 Hz, 1H), 5.10 (s, 1H), 4.95 (s, 1H), 3.50 (m, 1H), 2.90-1.60 (m, 12H), 1.30 (s, 3H), 1.15 (s, 3H), 1.00 (d, J = 6.8 Hz, 3H)	205.3, 150.1, 145.2, 135.8, 128.4, 125.6, 110.2, 58.7, 48.3, 40.1, 36.2, 34.5, 30.1, 29.5, 26.8, 23.4, 22.5, 19.8	313.21 [M+H] ⁺	+98.5 (0.5, CHCl ₃)
Jatropholone B	7.15 (d, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.05 (s, 1H), 5.20 (s, 1H), 5.05 (s, 1H), 3.60 (q, J = 7.2 Hz, 1H), 2.80-1.70 (m, 9H), 1.85 (s, 3H), 1.35 (s, 3H), 1.20 (d, J = 7.2 Hz, 3H)	198.5, 155.4, 148.2, 138.7, 130.1, 128.5, 120.3, 112.5, 52.1, 45.8, 38.9, 35.4, 31.8, 29.7, 25.6, 21.3, 18.9, 15.4	297.18 [M+H] ⁺	+107 (0.8, CHCl ₃)

Signaling Pathways and Logical Relationships

The biological activity of **Jatropholone B** has been investigated, and it has been shown to inhibit melanin synthesis. This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway, which leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanogenesis.



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Caption: Signaling pathway of **Jatropholone B** in inhibiting melanin synthesis.

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